![molecular formula C9H11N3 B13627696 1-[(1S)-1-azidoethyl]-4-methylbenzene](/img/structure/B13627696.png)
1-[(1S)-1-azidoethyl]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S)-1-azidoethyl]-4-methylbenzene is an organic compound with the molecular formula C9H11N3 It is characterized by the presence of an azido group (-N3) attached to an ethyl group, which is further connected to a methyl-substituted benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(1S)-1-azidoethyl]-4-methylbenzene can be synthesized through a series of chemical reactions. One common method involves the azidation of 1-[(1S)-1-bromoethyl]-4-methylbenzene using sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically occurs under mild heating conditions to facilitate the substitution of the bromine atom with the azido group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1S)-1-azidoethyl]-4-methylbenzene undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or hydroxides.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas (H2), palladium catalyst.
Nucleophiles: Halides (e.g., chloride, bromide), hydroxides.
Cycloaddition Reagents: Alkynes for Huisgen cycloaddition.
Major Products Formed:
Reduction: 1-[(1S)-1-aminoethyl]-4-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Aplicaciones Científicas De Investigación
1-[(1S)-1-azidoethyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-[(1S)-1-azidoethyl]-4-methylbenzene primarily involves the reactivity of the azido group. The azido group is highly reactive and can participate in various chemical transformations, such as reduction, substitution, and cycloaddition. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react to form the final products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
1-[(1S)-1-azidoethyl]-4-fluoro-2-methylbenzene: Similar structure with a fluorine atom substituting one of the hydrogen atoms on the benzene ring.
1-[(1S)-1-azidoethyl]-4-chloro-2-methylbenzene: Similar structure with a chlorine atom substituting one of the hydrogen atoms on the benzene ring.
Uniqueness: 1-[(1S)-1-azidoethyl]-4-methylbenzene is unique due to its specific substitution pattern and the presence of the azido group, which imparts distinct reactivity and potential applications compared to its analogs. The methyl group on the benzene ring can influence the compound’s chemical behavior and interactions, making it a valuable compound for targeted synthetic applications.
Propiedades
Fórmula molecular |
C9H11N3 |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
1-[(1S)-1-azidoethyl]-4-methylbenzene |
InChI |
InChI=1S/C9H11N3/c1-7-3-5-9(6-4-7)8(2)11-12-10/h3-6,8H,1-2H3/t8-/m0/s1 |
Clave InChI |
XWISNJKWRKCYTL-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](C)N=[N+]=[N-] |
SMILES canónico |
CC1=CC=C(C=C1)C(C)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


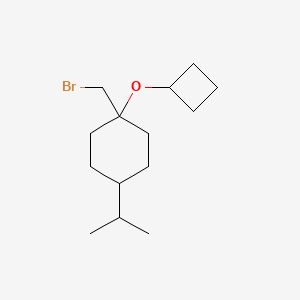
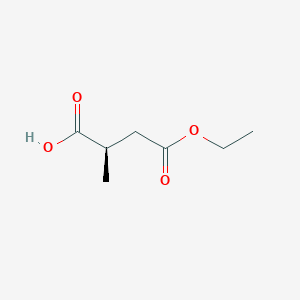
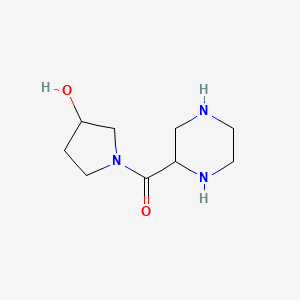

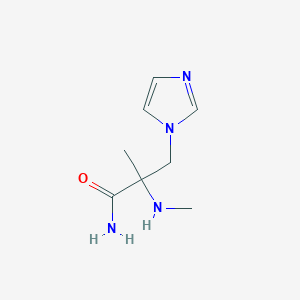

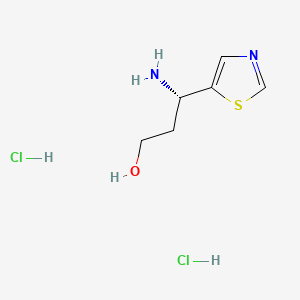
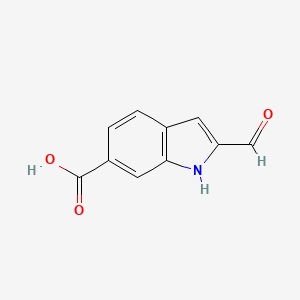
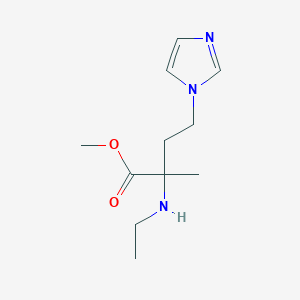
![Methyl[(1-propoxycyclohexyl)methyl]amine](/img/structure/B13627656.png)
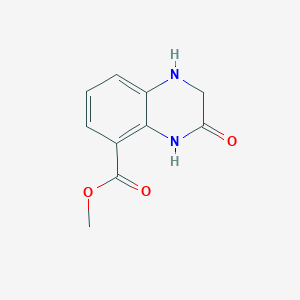
![4-(((tert-Butyldimethylsilyl)oxy)methyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13627669.png)


